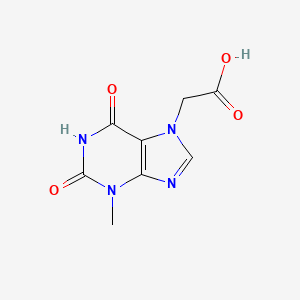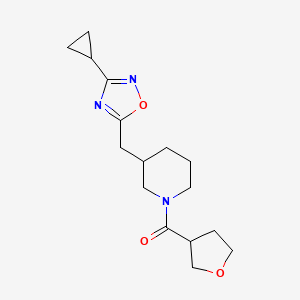![molecular formula C6H8ClN5 B2857472 {[1,2,4]Triazolo[1,5-a]pyrimidin-2-yl}methanamine hydrochloride CAS No. 1896825-95-8](/img/structure/B2857472.png)
{[1,2,4]Triazolo[1,5-a]pyrimidin-2-yl}methanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“{[1,2,4]Triazolo[1,5-a]pyrimidin-2-yl}methanamine hydrochloride” is a non-naturally occurring small molecule . It has a CAS Number of 1896825-95-8 and a molecular weight of 185.62 . This compound is part of the [1,2,4]triazolo[1,5-a]pyrimidines (TPs) family, which has been studied for its potential applications in medicinal chemistry .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H7N5.ClH/c7-4-5-9-6-8-2-1-3-11(6)10-5;/h1-3H,4,7H2;1H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More specific physical and chemical properties are not provided in the search results.Wissenschaftliche Forschungsanwendungen
Coordination Compounds and Therapeutic Properties
The research led by Łakomska and Fandzloch (2016) highlights the development of coordination compounds with 1,2,4-triazolo[1,5-a]pyrimidines. These compounds exhibit not only fascinating structural chemistry but also promising therapeutic properties. They have been investigated for their potential in medicinal applications, such as anticancer, antiparasitic, and antibacterial prodrugs, with a hypothesis that these coordination compounds might offer higher therapeutic potential than currently available drugs. Additionally, the study explores possible structure–activity relationships, providing a foundational understanding of how these compounds could be optimized for medical use (Łakomska & Fandzloch, 2016).
Antimicrobial Activity
A series of new 5-chloro-8-bromo-3-aryl-1,2,4-triazolo[4,3-c]pyrimidines were synthesized by Prasanna Kumara, Mohana, and Mallesha (2013), demonstrating variable and modest activities against bacteria and fungi. Particularly, compounds showed good antimicrobial activity, indicating the potential of these compounds in developing new antimicrobial agents (Prasanna Kumara, Mohana, & Mallesha, 2013).
Agricultural and Medicinal Applications
Pinheiro et al. (2020) discuss the broad applications of [1,2,4]triazolo[1,5-a]pyrimidines (TPs) in agriculture and medicinal chemistry, highlighting their significance in antibacterial, antifungal, antiviral, antiparasitic, and anticancer activities. This review provides a comprehensive overview of the chemistry and application of TPs, emphasizing the importance of this nucleus in both fields (Pinheiro et al., 2020).
Energetic Material Development
Zhang et al. (2021) synthesized a novel fused triazolo-pyrimidine energetic compound with promising high energy and insensitivity material (HEIM) properties. Their findings indicate that the compound may serve as a potential high-energy material with significantly good safety properties, opening new avenues for developing advanced energetic materials (Zhang et al., 2021).
Synthetic Methodology and Applications
The work by Tang, Wang, Li, and Wang (2014) on the preparation and diversification of 8-Bromo-7-chloro[1,2,4]triazolo[4,3-c]pyrimidines showcases the versatility of these compounds as synthetic intermediates. Their research not only confirms the stability and structural integrity of these compounds but also demonstrates their potential for easy diversification through reactions such as palladium-catalyzed Kumada cross-couplings and Buchwald–Hartwig amination (Tang, Wang, Li, & Wang, 2014).
Safety And Hazards
Zukünftige Richtungen
The [1,2,4]triazolo[1,5-a]pyrimidines family, to which this compound belongs, has been the subject of ongoing research due to its potential applications in medicinal chemistry . Future research may focus on further exploring the biological activities of these compounds and developing more potent analogs .
Eigenschaften
IUPAC Name |
[1,2,4]triazolo[1,5-a]pyrimidin-2-ylmethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N5.ClH/c7-4-5-9-6-8-2-1-3-11(6)10-5;/h1-3H,4,7H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYEXIEIXMCAFQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC(=N2)CN)N=C1.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{[1,2,4]Triazolo[1,5-a]pyrimidin-2-yl}methanamine hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(Cyclopentylcarbonyl)oxy]pyrrolidine-2,5-dione](/img/structure/B2857393.png)

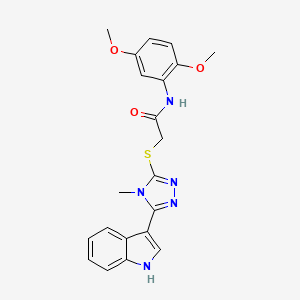
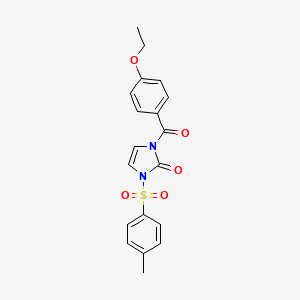
![4-[(Butan-2-yl)amino]-3-nitrobenzamide](/img/structure/B2857399.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(2-fluorophenyl)methanesulfonamide](/img/structure/B2857400.png)
![Tert-butyl 1-formyl-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B2857401.png)
![6-((2-(2,6-dimethylmorpholino)-2-oxoethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2857404.png)
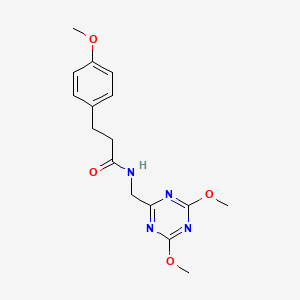
![1-(benzo[d]isoxazol-3-yl)-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)methanesulfonamide](/img/structure/B2857406.png)
